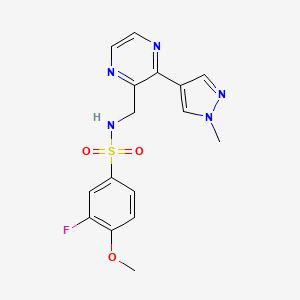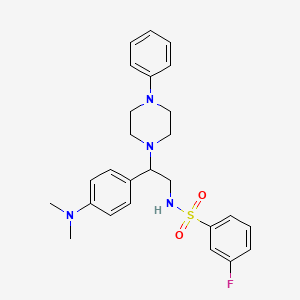
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C26H31FN4O2S and its molecular weight is 482.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
A study by Sa̧czewski et al. (2006) explored the synthesis of 2,4-diamino-1,3,5-triazine derivatives, including a compound with a structure similar to the specified chemical, showing remarkable activity against the melanoma MALME-3 M cell line, indicating its potential as a candidate for anticancer drug development (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).
COX-2 Inhibition
Hashimoto et al. (2002) synthesized derivatives related to the chemical , finding that certain modifications increased COX-1/COX-2 selectivity. This research is significant for developing selective COX-2 inhibitors, potentially useful in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Nonlinear Optical Properties
Okada et al. (2003) investigated ethyl-substituted stilbazolium derivatives, including compounds structurally related to the specified chemical, for their nonlinear optical properties. These properties are crucial for applications in optical devices and materials science (Okada, Nogi, Tsuji, Duan, Oikawa, Matsuda, & Nakanishi, 2003).
Fatty Acid Analysis
Chen et al. (2012) designed a new fluorescence reagent closely related to the specified chemical for labeling fatty acids, enhancing the sensitivity of fluorescence detection and mass spectrometry in fatty acid analysis. This is particularly relevant in the analytical study of medicinal herbs (Chen, Wang, You, Song, Sun, Li, & Kang, 2012).
Antimicrobial Activities
Yolal et al. (2012) synthesized derivatives of 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline, which is structurally similar to the specified chemical, and evaluated their antimicrobial activities. The compounds showed significant anti-Mycobacterium smegmatis activity, suggesting potential use in antimicrobial therapy (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).
Anticonvulsant Agents
Li et al. (2015) conducted a study on N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives, related to the specified chemical, for their potential as anticonvulsant agents. Their findings are significant for the development of new treatments for epilepsy (Li, Lou, Wang, Wang, Xiao, Hu, Liu, & Hong, 2015).
Cocaine Abuse Therapeutic Agent
Forrat et al. (2007) synthesized a compound as a potential cocaine abuse therapeutic agent, highlighting the relevance of similar chemical structures in addressing substance abuse disorders (Forrat, Ramón, & Yus, 2007).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O2S/c1-29(2)23-13-11-21(12-14-23)26(20-28-34(32,33)25-10-6-7-22(27)19-25)31-17-15-30(16-18-31)24-8-4-3-5-9-24/h3-14,19,26,28H,15-18,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSJAPZULGQWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2357932.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B2357933.png)

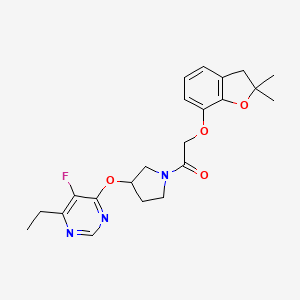

![1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2357940.png)
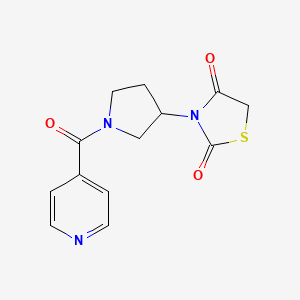
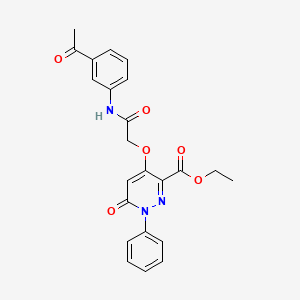
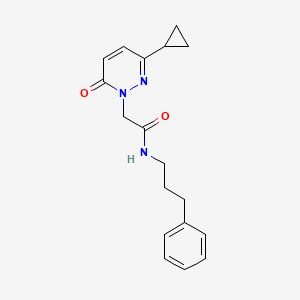
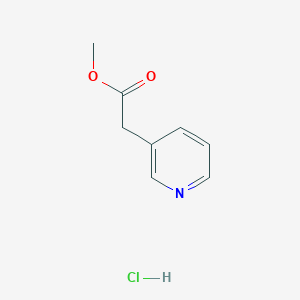
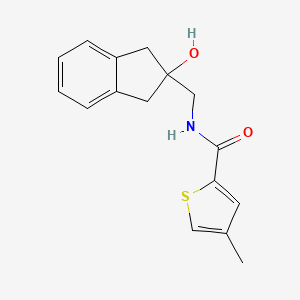
![2-Azaspiro[3.4]octan-1-one](/img/structure/B2357953.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate](/img/structure/B2357954.png)
